molecular formula C17H16O6 B1677278 OM173-alphaA

OM173-alphaA

Cat. No.: B1677278
M. Wt: 316.30 g/mol
InChI Key: FMEUWIKCSICJBO-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

OM173-alphaA is typically synthesized from Streptomyces species. The synthetic route involves the fermentation of Streptomyces sp., followed by extraction and purification processes to isolate the compound. The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

OM173-alphaA undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its properties for specific applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

OM173-alphaA has a wide range of scientific research applications:

    Chemistry: Used as a tool to study enzyme inhibition and protein prenylation.

    Biology: Investigated for its role in inhibiting DNMT3B, which is crucial in epigenetic regulation.

    Medicine: Explored as a potential therapeutic agent for cancer, malaria, and fungal infections.

    Industry: Utilized in the development of new antibiotics and antifungal agents .

Mechanism of Action

OM173-alphaA exerts its effects primarily by inhibiting farnesyltransferase and DNMT3B. Farnesyltransferase is involved in the post-translational modification of proteins, while DNMT3B plays a role in DNA methylation. By inhibiting these enzymes, this compound can disrupt cellular processes, leading to antiproliferative effects in tumor cells and reactivation of silenced tumor suppressor genes .

Comparison with Similar Compounds

OM173-alphaA is unique due to its dual inhibition of farnesyltransferase and DNMT3B. Similar compounds include:

This compound stands out for its broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-8-14-11(6-9(23-8)7-13(19)22-2)16(20)10-4-3-5-12(18)15(10)17(14)21/h3-5,8-9,18H,6-7H2,1-2H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEUWIKCSICJBO-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=C(C[C@@H](O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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